molecular formula C31H24Si B8396393 (9H-Fluoren-9-yl)(triphenyl)silane CAS No. 18857-36-8

(9H-Fluoren-9-yl)(triphenyl)silane

Cat. No.: B8396393
CAS No.: 18857-36-8
M. Wt: 424.6 g/mol
InChI Key: WUQNPLVWBUDDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9H-Fluoren-9-yl)(triphenyl)silane is an organosilicon compound featuring a fluorene backbone substituted with a triphenylsilyl group. Fluorene derivatives are widely studied for their rigid, planar aromatic structure, which enhances thermal stability and electronic properties. The triphenylsilyl group introduces steric bulk and modulates solubility, making this compound valuable in organic synthesis, materials science, and pharmaceuticals.

Synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, describes a Suzuki-Miyaura reaction using fluorenyl boronate esters and aryl halides, a method adaptable to silane derivatives . The compound’s molecular formula is inferred as C₃₁H₂₄Si (fluorene: C₁₃H₁₀; triphenylsilyl: (C₆H₅)₃Si), with an approximate molecular weight of 424.5 g/mol.

Properties

CAS No.

18857-36-8

Molecular Formula

C31H24Si

Molecular Weight

424.6 g/mol

IUPAC Name

9H-fluoren-9-yl(triphenyl)silane

InChI

InChI=1S/C31H24Si/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23,31H

InChI Key

WUQNPLVWBUDDKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Boronate Esters (): Enable cross-coupling reactions (e.g., Suzuki-Miyaura) due to boron’s electrophilicity, unlike silanes . Alkyl Chains (): Dioctyl groups enhance solubility in non-polar solvents, contrasting with the aromatic triphenylsilyl group’s hydrophobicity . Phosphoranes (): The nitro group increases electron-withdrawing capacity, making these compounds reactive in Wittig-like reactions, unlike silanes .

Physical Properties

  • Crystallinity: Bulky triphenylsilyl groups hinder π-π stacking (e.g., notes a 4.22 Å distance in a fluorene derivative), reducing crystallinity compared to trimethylsilyl analogs .
  • Solubility : Ethynyl and octyl groups () improve solubility in THF and chloroform, whereas triphenylsilyl derivatives require polar aprotic solvents (e.g., DMF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.